![molecular formula C18H15ClN2O3 B2960332 5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-44-8](/img/structure/B2960332.png)
5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a complex organic compound characterized by its unique structure, which includes a chloro group, an indoline moiety, and a benzo[d]oxazol-2(3H)-one core
作用机制
Target of Action
The compound, also known as 5-chloro-3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one, primarily targets microtubules and their component protein, tubulin . Tubulin is a critical protein in cell division, and its disruption can lead to cell cycle arrest and apoptosis .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction results in mitotic blockade, leading to cell cycle arrest, particularly at the S phase .
Biochemical Pathways
The affected pathway is the cell cycle progression , specifically the transition from the S phase to the M phase . The compound’s interaction with tubulin disrupts the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . This disruption leads to cell cycle arrest and the initiation of programmed cell death or apoptosis .
Result of Action
The primary result of the compound’s action is the induction of apoptosis in cancer cells . By disrupting microtubule assembly and causing cell cycle arrest, the compound triggers programmed cell death, reducing the proliferation of cancer cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting with the preparation of the indoline core. One common approach is the reaction of indole with chloroacetic acid under acidic conditions to form the indoline derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may be employed to optimize reaction conditions and improve efficiency.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different alkyl or aryl groups.
科学研究应用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological activity of 5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one has been explored in various studies. It has shown potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In the medical field, this compound has been investigated for its therapeutic potential. Its bioactive properties may be harnessed to develop new treatments for diseases such as cancer, infections, and inflammatory conditions.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable building block in various industrial applications.
相似化合物的比较
Indole Derivatives: These compounds share the indole core and exhibit similar biological activities.
Benzo[d]oxazol-2(3H)-one Derivatives: These compounds have a similar benzo[d]oxazol-2(3H)-one structure and are used in various chemical and biological applications.
Chloro Substituted Compounds: Compounds with chloro groups often exhibit enhanced reactivity and biological activity.
Uniqueness: 5-Chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one stands out due to its unique combination of structural elements, which contribute to its diverse range of applications and biological activities.
属性
IUPAC Name |
5-chloro-3-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-13-5-6-16-15(11-13)21(18(23)24-16)10-8-17(22)20-9-7-12-3-1-2-4-14(12)20/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQQLOGNAWKMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
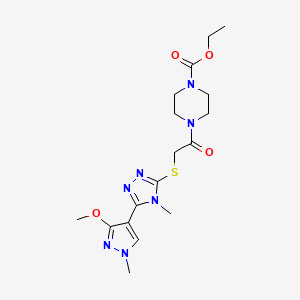
![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyano-3-methylbutyl)acetamide](/img/structure/B2960252.png)
![2-methyl-3-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide](/img/structure/B2960256.png)
![2-(4-chlorophenoxy)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2960258.png)
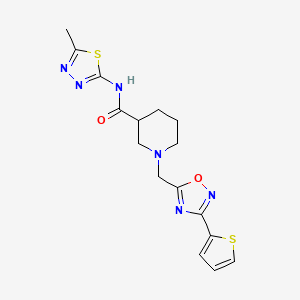
![6-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B2960260.png)
![N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2960261.png)
![N1-(4-carbamoylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2960262.png)
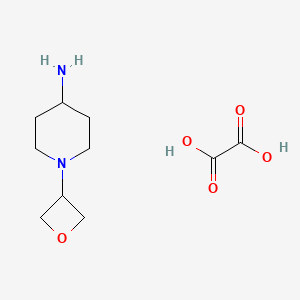
![1-methyl-8-(4-methylphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2960266.png)
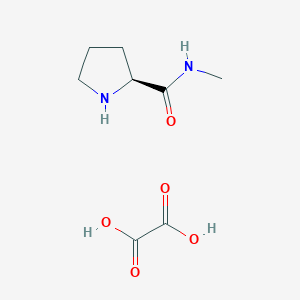
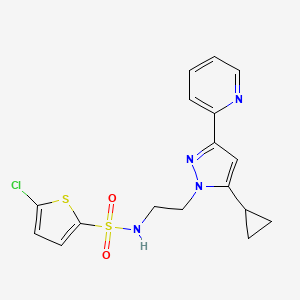
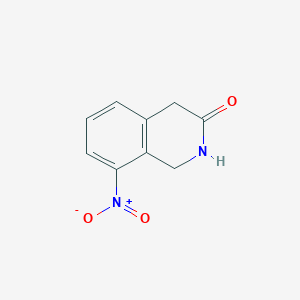
![2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetamide](/img/structure/B2960270.png)
